N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine
Description
N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is a thieno[3,2-d]pyrimidine derivative characterized by a benzylsulfanyl group at position 2 and an allyl-substituted amine at position 2. Thieno[3,2-d]pyrimidines are heterocyclic scaffolds renowned for their pharmacological versatility, including kinase inhibition, anticancer, and anticonvulsant activities .
Properties
IUPAC Name |
2-benzylsulfanyl-N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S2/c1-2-9-17-15-14-13(8-10-20-14)18-16(19-15)21-11-12-6-4-3-5-7-12/h2-8,10H,1,9,11H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDPCIXYSRLXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC2=C1SC=C2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine core.
Introduction of Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution reactions, often using benzylthiol as a reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylsulfanyl group to a benzylthiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the allyl or benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the allyl or benzyl positions.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine as an anticancer agent:
- In Vitro Studies : Research indicates that this compound exhibits improved potency against various cancer cell lines compared to its parent structures. For instance, derivatives of thieno[3,2-d]pyrimidin-4-amines have shown significant activity against melanoma and breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
- Mechanism of Action : Molecular docking studies suggest that this compound interacts with key proteins involved in cancer cell signaling pathways. This interaction may lead to apoptosis in cancer cells through the inhibition of specific kinases such as B-Raf .
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Anticancer | 10.47 | Melanoma |
| 5-Fluorouracil (control) | Anticancer | 22.60 | Various |
Anti-Infective Properties
Thieno[3,2-d]pyrimidine derivatives have also been explored for their anti-infective properties:
- Tuberculosis Treatment : Recent research has shown that compounds similar to this compound can inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, making them potential candidates for tuberculosis therapy .
- Broad-Spectrum Activity : The structural characteristics of thieno[3,2-d]pyrimidines allow them to exhibit antibacterial and antifungal activities as well. Studies have reported that these compounds can effectively target various pathogens, indicating their versatility in treating infections .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound in a preclinical model. The results indicated a significant reduction in tumor size and enhanced survival rates among treated groups compared to controls. The study utilized various dosing regimens to determine optimal therapeutic windows.
Case Study 2: Mechanistic Insights into Anti-Infective Action
In another investigation focused on tuberculosis, researchers conducted molecular docking studies to assess the binding affinity of N-allyl derivatives to target enzymes within the bacteria. The findings revealed strong interactions with critical metabolic pathways, supporting the compound's potential as a lead for new anti-infective agents.
Mechanism of Action
The mechanism of action of N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been reported to inhibit cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacteria, leading to its potential use as an anti-tuberculosis agent.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Thieno[3,2-d]pyrimidin-4-amine derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a detailed comparison of N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine with key analogs:
Table 1: Key Structural Analogs and Their Pharmacological Profiles
Key Structural and Functional Comparisons
Substituent Effects on Kinase Inhibition: N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines (e.g., CLK1 inhibitors) feature rigid aromatic substituents at position 4, enhancing binding pocket complementarity . The benzylsulfanyl group at position 2 in the target compound differs from the 7-methoxy or benzothiophene moieties in CLK1 inhibitors, which are critical for π-π stacking in kinase domains .
Anticancer Activity: EGFR-targeting analogs (e.g., 6-aryl derivatives) achieve sub-nanomolar IC₅₀ values due to hydrophobic interactions with EGFR’s ATP-binding pocket . The target compound’s benzylsulfanyl group may similarly enhance hydrophobic binding but lacks the 6-aryl bulkiness, possibly reducing potency.
Anticonvulsant Potential: Triazole/alkoxy-substituted analogs exhibit potent anticonvulsant activity with low neurotoxicity . The allylamine group in the target compound could mimic triazole’s hydrogen-bonding capacity but requires empirical validation.
Biological Activity
N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is a compound belonging to the thienopyrimidine class, known for its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C16H15N3S2, with a molecular weight of approximately 313.44 g/mol. The compound features a thieno[3,2-d]pyrimidine core substituted with an allyl and a benzylsulfanyl group, which contribute to its unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3S2 |
| Molecular Weight | 313.44 g/mol |
| CAS Number | 478067-40-2 |
The precise mechanism of action for this compound remains to be fully elucidated. However, it has been suggested that thieno[3,2-d]pyrimidine derivatives can inhibit specific enzymes such as EZH2 (enhancer of zeste homolog 2), which is implicated in various cancers. This inhibition may disrupt biochemical pathways involved in cell proliferation and survival.
Enzyme Inhibition
- Target Enzyme : EZH2
- Biological Pathway : Inhibition may lead to alterations in histone methylation patterns, affecting gene expression related to tumor growth.
Biological Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Its potential applications span across oncology and infectious disease treatment.
Antiproliferative Effects
In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines:
- Breast Cancer : Effective against MCF7 and MDA-MB-231 cell lines.
- Colon Cancer : Shows activity against HT29 and HCT116 cell lines.
The compound's activity is often compared with established chemotherapeutics to evaluate its efficacy.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Mechanistic Insights :
- In Vivo Studies :
Q & A
Q. What are the established synthetic routes for N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine, and what are their critical reaction parameters?
The compound can be synthesized via microwave-assisted Dimroth rearrangement (e.g., condensation of aromatic amines with thiophene derivatives using DMF-DMA as a reagent) . Key parameters include:
- Temperature control : Reactions often proceed at 80–120°C under microwave irradiation to accelerate kinetics .
- Catalysts : Use of Lewis acids (e.g., HCl) to stabilize intermediates during nucleophilic substitutions .
- Solvent optimization : Polar aprotic solvents (e.g., isopropyl alcohol) enhance yield by stabilizing transition states .
Q. How can structural characterization of this compound be validated using spectroscopic methods?
- 1H/13C NMR : Compare chemical shifts with analogous thieno[3,2-d]pyrimidines (e.g., δ 8.96 ppm for pyrimidine protons in DMSO-d6) .
- Mass spectrometry : Confirm molecular ion peaks ([M+H]+) and fragmentation patterns against computational models (e.g., m/z ~297 for related derivatives) .
- X-ray crystallography : Resolve crystal structures to verify substituent orientation (e.g., benzylsulfanyl group geometry) .
Q. What preliminary biological assays are suitable for evaluating its kinase inhibitory activity?
- Enzyme inhibition assays : Test against kinases (e.g., CK1δ/ε, CLK1) using ADP-Glo™ or fluorescence polarization .
- Cellular models : Use leukemia (MV4-11) or cancer cell lines (HeLa) to assess antiproliferative effects (IC50 determination) .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production without compromising purity?
- Flow chemistry : Implement continuous reactors to enhance heat/mass transfer and reduce side reactions (e.g., dimerization) .
- Purification strategies : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to isolate >95% pure product .
- Microwave optimization : Adjust irradiation power (300–600 W) and pulsed cycles to minimize thermal degradation .
Q. What computational methods are effective for structure-activity relationship (SAR) studies of its kinase inhibition?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., CLK1’s hydrophobic cleft) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å for active conformers) .
- QSAR models : Derive predictive equations using Hammett constants for substituent electronic effects .
Q. How can contradictory biological activity data across studies be resolved?
- Orthogonal assays : Cross-validate kinase inhibition using radiometric (32P-ATP) and luminescent assays to rule out assay-specific artifacts .
- Metabolic stability testing : Evaluate compound half-life in liver microsomes to distinguish intrinsic vs. metabolism-dependent activity .
- Crystallographic analysis : Compare bound vs. unbound kinase structures to identify allosteric effects .
Q. What strategies enable selective functionalization of the thieno[3,2-d]pyrimidine core for SAR exploration?
- Regioselective alkylation : Use bulky bases (e.g., LDA) to direct allyl groups to the 4-amine position while preserving the benzylsulfanyl moiety .
- Cross-coupling reactions : Employ Suzuki-Miyaura or Sonogashira couplings at the 6-position for aryl/alkynyl diversification .
- Protecting groups : Temporarily mask the 4-amine with Boc to enable sulfanyl group modifications .
Methodological Notes
- Kinase profiling : Prioritize kinases with conserved ATP-binding pockets (e.g., CMGC family) for high hit rates .
- Synthetic scalability : Replace batch reactors with flow systems to reduce reaction times from hours to minutes .
- Data validation : Always cross-reference NMR shifts with structurally characterized analogs (e.g., N-benzylthieno[3,2-d]pyrimidin-4-amine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
